molecular formula C20H32O6 B1231171 19-Hydroxyprostaglandin E2 CAS No. 55123-68-7

19-Hydroxyprostaglandin E2

Cat. No.: B1231171
CAS No.: 55123-68-7
M. Wt: 368.5 g/mol
InChI Key: WTJYDBMHYPQFNJ-ZUVVJKHESA-N
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Description

19R-Hydroxy-PGE2 is a prostanoid.

Biological Activity

19-Hydroxyprostaglandin E2 (19-OH PGE2) is a biologically active metabolite derived from prostaglandin E2 (PGE2), known for its selective action on the EP2 receptor subtype. This article explores the compound's biological activity, mechanisms of action, and implications in various physiological and pathological contexts.

19-OH PGE2 is synthesized from PGE2 through the action of prostaglandin 19-hydroxylase, a cytochrome P450 enzyme predominantly found in human seminal vesicles. This enzymatic conversion results in large quantities of 19-OH PGE2 in seminal plasma, indicating its potential role in reproductive physiology . The biosynthetic pathway can be summarized as follows:

  • Substrate : Prostaglandin E2 (PGE2)
  • Enzyme : Prostaglandin 19-hydroxylase (CYP4F8)
  • Product : this compound (19-OH PGE2)

19-OH PGE2 exhibits a unique profile of receptor selectivity compared to its precursor, PGE2. While PGE2 activates multiple prostanoid receptors, including FP, DP, and IP receptors, 19-OH PGE2 selectively stimulates the EP2 receptor without affecting FP receptors or thromboxane A2 pathways . This selectivity suggests that 19-OH PGE2 may modulate specific biological responses such as:

  • Vasodilation : Through EP2 receptor activation, leading to increased cAMP production.
  • Bone Metabolism : Influencing osteoblast activity and bone resorption by osteoclasts.
  • Immune Modulation : Regulating dendritic cell function and cytokine production.

Immune Response Modulation

Research has demonstrated that elevated levels of prostaglandin E2, including 19-OH PGE2, are associated with impaired immune responses. In the context of COVID-19, increased serum levels of PGE2 correlate with disease severity. The virus induces PGE2 production via upregulation of cyclooxygenase-2 (COX-2), which may hinder early antiviral defenses and contribute to severe disease outcomes .

Case Studies

  • COVID-19 Severity Correlation :
    • A study highlighted that patients with severe COVID-19 exhibited significantly higher levels of PGE2. Regular exercise was found to lower these levels, potentially mitigating severe outcomes by enhancing B-cell maturation and memory formation .
  • Reproductive Health :
    • The role of 19-OH PGE2 in human reproduction has been explored through its effects on uterine contractions and sperm motility. Its selective action on EP2 receptors may facilitate processes critical for successful fertilization and implantation .

Summary of Biological Activities

The biological activities of this compound can be summarized in the following table:

Biological ActivityMechanism/EffectReferences
Selective EP2 AgonismActivates EP2 receptors leading to vasodilation
Bone MetabolismStimulates osteoblasts; influences osteoclast activity
Immune ModulationImpairs B-cell maturation; alters dendritic cell function
Reproductive PhysiologyAffects uterine contractions and sperm function

Properties

CAS No.

55123-68-7

Molecular Formula

C20H32O6

Molecular Weight

368.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H32O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-17,19,21-22,24H,3,5-10,13H2,1H3,(H,25,26)/b4-2-,12-11+/t14-,15+,16-,17-,19-/m1/s1

InChI Key

WTJYDBMHYPQFNJ-ZUVVJKHESA-N

SMILES

CC(CCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O

Isomeric SMILES

C[C@H](CCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O)O

Canonical SMILES

CC(CCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O

physical_description

Solid

Synonyms

19-hydroxy-PGE2
19-hydroxyprostaglandin E2

Origin of Product

United States

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